molecular formula C7H4F3NO2 B2641233 5-Amino-2,3,4-trifluorobenzoic acid CAS No. 203916-57-8

5-Amino-2,3,4-trifluorobenzoic acid

Cat. No.: B2641233
CAS No.: 203916-57-8
M. Wt: 191.109
InChI Key: LXBTXBZKLHORRQ-UHFFFAOYSA-N
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Description

5-Amino-2,3,4-trifluorobenzoic acid: is an organic compound with the molecular formula C7H4F3NO2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by an amino group.

Biochemical Analysis

Biochemical Properties

5-Amino-2,3,4-trifluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in the synthesis of fluorinated drugs, enhancing their efficacy and stability. The interactions between this compound and biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which contribute to its high binding affinity and specificity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, leading to alterations in cell function. For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression. Additionally, this compound can impact cellular metabolism by altering the flux of metabolic intermediates, leading to changes in energy production and biosynthetic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It can bind to the active sites of enzymes, blocking their activity and preventing substrate binding. This inhibition can result in the downregulation of specific metabolic pathways, leading to changes in cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, it can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, emphasizing the need for careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. It can undergo deamination and decarboxylation reactions, leading to the formation of intermediate compounds that participate in further biochemical reactions. These metabolic pathways are crucial for the compound’s bioactivity and its impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which determine its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific organelles or compartments within the cell through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3,4-trifluorobenzoic acid typically involves multiple steps starting from commercially available precursors. One common method involves the nitration of 2,3,4-trifluorobenzoic acid, followed by reduction to introduce the amino group. The general steps are as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,3,4-trifluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted derivatives depending on the reagents used.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Amino-2,3,4-trifluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity compared to other isomers. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-amino-2,3,4-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBTXBZKLHORRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1N)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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